molecular formula C15H13NO4S B14447994 Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide CAS No. 73986-62-6

Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide

Cat. No.: B14447994
CAS No.: 73986-62-6
M. Wt: 303.3 g/mol
InChI Key: HMTPZIAQPWIBKV-UHFFFAOYSA-N
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Description

Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide is a chemical compound with the molecular formula C15H13NO4S It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide typically involves the carboxylation of phenothiazine derivatives. One common method includes the site-specific carboxylation of 10-phenyl-10H-phenothiazine using laser desorption/ionization techniques . This process involves generating radical cations from the carboxylated phenothiazine derivatives and anchoring ions through covalent bond-like interactions with the nitrogen and sulfur atoms in the heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar carboxylation techniques, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of reagents, are adjusted to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The presence of the sulfone group indicates that the compound can participate in oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The aromatic nature of the phenothiazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the phenothiazine ring, leading to a wide range of derivatives.

Scientific Research Applications

Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide has several scientific research applications, including:

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antioxidant.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular membranes, and modulate enzyme activities. The presence of the sulfone group enhances its reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide can be compared with other phenothiazine derivatives, such as:

    Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine structure.

    Promethazine: An antihistamine and antiemetic agent with a phenothiazine core.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73986-62-6

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

10-ethyl-5,5-dioxophenothiazine-4-carboxylic acid

InChI

InChI=1S/C15H13NO4S/c1-2-16-11-7-3-4-9-13(11)21(19,20)14-10(15(17)18)6-5-8-12(14)16/h3-9H,2H2,1H3,(H,17,18)

InChI Key

HMTPZIAQPWIBKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)C3=C(C=CC=C31)C(=O)O

Origin of Product

United States

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